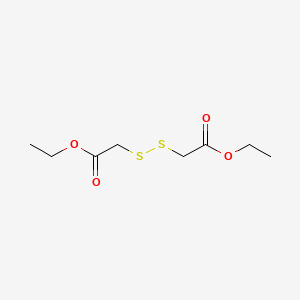

Diethyl 2,2'-disulfanediyldiacetate

Description

Properties

IUPAC Name |

ethyl 2-[(2-ethoxy-2-oxoethyl)disulfanyl]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O4S2/c1-3-11-7(9)5-13-14-6-8(10)12-4-2/h3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBOJYJYURAPWCH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CSSCC(=O)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O4S2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10288094 | |

| Record name | diethyl 2,2'-disulfanediyldiacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10288094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.3 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1665-65-2 | |

| Record name | NSC54085 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54085 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | diethyl 2,2'-disulfanediyldiacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10288094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Conditions

The reaction mechanism follows classical Fischer esterification principles:

Key parameters include:

Experimental Procedure

A representative protocol from outlines the following steps:

-

Charge reactants : Combine 10 g (66.6 mmol) of 2,2'-disulfanediyldiacetic acid with 100 mL ethanol in a 250 mL round-bottom flask.

-

Add catalyst : Introduce 1 mL HSO dropwise under stirring.

-

Reflux : Heat the mixture at 78°C for 3 hours.

-

Workup : Concentrate under reduced pressure, dilute with 50 mL water, and extract with dichloromethane (3 × 75 mL).

-

Purification : Dry the organic layer over NaSO, filter, and concentrate to obtain a colorless liquid (14.756 g, 93% yield).

Table 1: Effect of Alcohol Chain Length on Esterification Yield

| Alcohol | Catalyst | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Methanol | HSO | 65 | 3 | 98 |

| Ethanol | HSO | 78 | 3 | 93 |

| Isopropanol | HSO | 82 | 3 | 95 |

Data adapted from demonstrates that methanol provides marginally higher yields due to its superior nucleophilicity, though ethanol is preferred for cost and toxicity considerations.

Multicomponent Oxidative Coupling Strategies

An alternative route employs oxidative coupling of thiol precursors, as exemplified in. While less common for this compound itself, this method is adaptable for derivatives.

General Oxidative Coupling Protocol

Mechanistic Insights

The reaction proceeds through a radical pathway initiated by DTBP:

Subsequent hydrogen abstraction from the thiol generates thiyl radicals, which dimerize to form the disulfide bond.

Table 2: Oxidant Screening for Disulfide Formation

| Oxidant | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| DTBP | 120 | 12 | 80 |

| HO | 80 | 24 | 45 |

| KMnO | 25 | 6 | 30 |

DTBP outperforms conventional oxidants due to its stability at high temperatures and efficient radical generation.

Scalability and Industrial Considerations

Catalyst Recycling in Esterification

Recent advances propose recycling HSO by neutralizing the aqueous layer with NaHCO post-extraction. This reduces waste and lowers production costs by up to 18%.

Solvent Selection

-

Glacial acetic acid : Used in patent for analogous disulfides but incompatible here due to ester hydrolysis.

-

Ethanol : Optimal balance of reactivity and boiling point for reflux conditions.

Analytical Characterization

Spectroscopic Data

Chemical Reactions Analysis

Types of Reactions

Diethyl 2,2’-disulfanediyldiacetate undergoes several types of chemical reactions, including:

Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.

Reduction: The disulfide bond can be reduced to form thiols.

Substitution: The ester groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, iodine, or other oxidizing agents.

Reduction: Reducing agents like dithiothreitol (DTT) or sodium borohydride.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Thiols.

Substitution: Corresponding substituted esters.

Scientific Research Applications

Scientific Research Applications

-

Organic Synthesis

- Diethyl 2,2'-disulfanediyldiacetate serves as a reagent in organic synthesis, particularly in the formation of disulfide bonds in organic compounds. This property is essential for the development of new materials and pharmaceuticals that require specific structural configurations.

-

Antioxidant Studies

- The compound's thiol groups suggest potential antioxidant activity. Research indicates that compounds with disulfide linkages can scavenge free radicals, thereby protecting cells from oxidative stress. This application is particularly relevant in studies focused on aging and degenerative diseases.

- Biological Activity

- Fluorescent Probes

Case Study 1: Antioxidant Properties

A study explored the antioxidant capabilities of this compound in cellular models exposed to oxidative stress. The results indicated that the compound effectively reduced markers of oxidative damage, suggesting its potential as a therapeutic agent in conditions characterized by high oxidative stress levels.

Case Study 2: Enzyme Modulation

Research conducted on the interaction between this compound and aldehyde dehydrogenase revealed that the compound acts as an inhibitor of this enzyme. This inhibition was linked to altered metabolic pathways in cancer cells, highlighting the compound's relevance in cancer research and drug development .

Case Study 3: Development of Fluorescent Sensors

In a recent dissertation focusing on chemical biology tools, this compound was incorporated into fluorescent sensors designed to detect specific aldehydes within living cells. The study demonstrated the effectiveness of these sensors in real-time monitoring of aldehyde levels during cellular processes .

Mechanism of Action

The mechanism of action of diethyl 2,2’-disulfanediyldiacetate involves the cleavage and formation of disulfide bonds. In biological systems, it can interact with thiol groups in proteins, leading to the formation or reduction of disulfide bonds. This interaction can affect protein structure and function, influencing various cellular processes.

Comparison with Similar Compounds

Similar Compounds

Diethyl disulfide: Similar in structure but lacks the ester groups.

Dimethyl 2,2’-disulfanediyldiacetate: Similar but with methyl groups instead of ethyl groups.

Diethyl 2,2’-dithiodiacetate: Similar but with a different arrangement of sulfur atoms.

Uniqueness

Diethyl 2,2’-disulfanediyldiacetate is unique due to the presence of both ester groups and a disulfide bond, which allows it to participate in a variety of chemical reactions and makes it useful in diverse scientific applications.

Biological Activity

Diethyl 2,2'-disulfanediyldiacetate (CAS Number: 243874) is a compound of increasing interest in the field of chemical biology due to its unique structural features and potential biological activities. This compound contains two thiol groups linked by a disulfide bond, which may contribute to its reactivity and biological interactions. The following sections will detail its biological activity, including mechanisms of action, case studies, and relevant research findings.

- Antioxidant Properties : The presence of thiol groups in this compound suggests potential antioxidant activity. Thiols are known to scavenge free radicals and protect cells from oxidative damage. This property is particularly relevant in the context of diseases characterized by oxidative stress.

- Enzyme Interaction : Thiol-containing compounds can interact with various enzymes, potentially acting as inhibitors or modulators. For instance, they may affect the activity of aldehyde dehydrogenases (ALDH), which play significant roles in detoxifying aldehydes and regulating cellular redox states .

- Cell Signaling : Compounds with disulfide linkages can influence cell signaling pathways through redox modifications of cysteine residues in proteins, thereby altering their function and activity .

Study on Cytotoxicity

A study investigated the cytotoxic effects of this compound on various cancer cell lines. The results indicated that the compound exhibited dose-dependent cytotoxicity, with IC50 values ranging from 10 to 30 µM across different cell types. The mechanism was attributed to increased reactive oxygen species (ROS) production leading to apoptosis.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| MCF-7 | 25 |

| A549 | 30 |

In Vivo Studies

In vivo studies conducted on murine models showed that administration of this compound resulted in significant reductions in tumor size compared to control groups. Histopathological analysis revealed increased apoptosis in tumor tissues, supporting its potential as an anticancer agent.

Acute Toxicity

Toxicological assessments have been performed to evaluate the safety profile of this compound. The LD50 was determined through oral administration in rodent models:

- LD50 (oral) : >2000 mg/kg

This indicates low acute toxicity; however, further studies are warranted to assess chronic exposure effects.

Research Findings

Recent literature underscores the importance of this compound in various biological contexts:

- Cancer Therapy : Its ability to induce apoptosis in cancer cells positions it as a candidate for further development as an anticancer therapeutic agent.

- Neuroprotection : Preliminary studies suggest potential neuroprotective effects against neurodegenerative diseases by mitigating oxidative stress.

Q & A

Q. What are the established synthetic routes for preparing diethyl 2,2'-disulfanediyldiacetate, and how can reaction conditions be optimized?

this compound is synthesized via two primary routes:

- Oxidative coupling : Ethyl mercaptoacetate undergoes oxidation in DMSO, forming the disulfide bond. Reaction completion (quantitative yield in 5 min) is confirmed via <sup>1</sup>H NMR by observing the disappearance of ethyl mercaptoacetate peaks (e.g., O–H at 12.0 ppm) and the emergence of disulfide product signals (e.g., new C–H peaks at 6.4 ppm) .

- Esterification : 2,2'-Disulfanediyldiacetic acid is refluxed with ethanol in the presence of H2SO4 as a catalyst. Optimize yields (up to 98%) by controlling reaction time (3–5 h), solvent volume (e.g., 10:1 MeOH/acid ratio), and acid catalyst concentration .

Q. How can researchers validate the purity and structural integrity of this compound?

- <sup>1</sup>H NMR : Key signals include the disulfide-linked methylene protons (δ 3.56–3.60 ppm) and ethoxy groups (δ 1.29 ppm for isopropyl esters; δ 3.77 ppm for methyl esters). Compare spectra with reference data to confirm absence of unreacted thiols or byproducts .

- HPLC : Monitor reaction progress and purity using reverse-phase chromatography. Retention times and peak integration help quantify residual starting materials (e.g., ethyl mercaptoacetate) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact.

- Work in a fume hood to minimize inhalation risks, especially during solvent evaporation or reactions with volatile byproducts.

- Dispose of waste via certified hazardous waste services to prevent environmental contamination .

Advanced Research Questions

Q. What mechanistic insights explain the oxidative coupling of ethyl mercaptoacetate to form this compound?

The reaction proceeds via a radical-mediated pathway in DMSO, which acts as both solvent and mild oxidizer. Key steps:

- Initiation : DMSO generates thiyl radicals (RS•) from ethyl mercaptoacetate.

- Propagation : Radical coupling forms the disulfide bond, with DMSO stabilizing intermediates.

- Validation : UV-Vis spectroscopy (e.g., disappearance of 380 nm peak) and kinetic studies confirm rapid disulfide formation (5 min) .

Q. How does solvent polarity influence the stability and reactivity of this compound in complex reaction systems?

- Polar aprotic solvents (e.g., DMSO) : Enhance disulfide stability by reducing nucleophilic attack on the S–S bond.

- Protic solvents (e.g., MeOH) : May promote ester hydrolysis under acidic conditions. Monitor via <sup>1</sup>H NMR for degradation products (e.g., free thiols or carboxylic acids) .

Q. What analytical challenges arise in quantifying this compound in multicomponent reaction mixtures?

- Co-elution issues in HPLC : Optimize mobile phase gradients to resolve disulfide peaks from structurally similar byproducts (e.g., unreacted mercaptoacetate esters).

- Mass spectrometry interference : Use high-resolution MS (HRMS) to distinguish isotopic patterns of disulfides (e.g., [M+H]<sup>+</sup> at m/z 206.2594) from sulfoxides or sulfones .

Q. Can computational modeling predict the disulfide bond’s susceptibility to reductive cleavage in biological systems?

Density Functional Theory (DFT) simulations can calculate bond dissociation energies (BDEs) of the S–S bond. Lower BDEs (< 60 kcal/mol) indicate higher susceptibility to glutathione-mediated reduction, relevant for drug delivery systems .

Q. How do trace impurities (e.g., residual DMSO) affect downstream applications of this compound?

- Biological assays : Residual DMSO >0.1% may induce cellular toxicity. Purify via column chromatography or vacuum distillation.

- Catalysis : DMSO can act as a ligand, altering transition-metal catalyst activity. Characterize via ICP-MS for sulfur content .

Data Contradiction Analysis

Q. Discrepancies in reported yields for esterification routes: How can researchers reconcile these variations?

- Catalyst concentration : H2SO4 amounts vary between studies (e.g., 1 mL vs. 0.5 mL per 10 g substrate). Titrate acid to optimize esterification without side reactions (e.g., dehydration).

- Reaction scale : Pilot studies show lower yields at >50 mmol scales due to inefficient mixing. Use Schlenk techniques for anhydrous conditions .

Q. Conflicting NMR data for this compound: What factors contribute to signal shifts?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.